N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
N-(3-Acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core substituted with a butyl group and two sulfonyl oxygen atoms (1,1-dioxido). The thiadiazine ring is linked via a thioether bond to an acetamide group, which is further substituted with a 3-acetylphenyl moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-4-12-24-18-10-5-6-11-19(18)30(27,28)23-21(24)29-14-20(26)22-17-9-7-8-16(13-17)15(2)25/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZGQWKIZCZHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multiple steps:
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Formation of the 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine core
- This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazine ring.
- Common reagents include sulfur sources like thionyl chloride and amines.
-
Attachment of the 3-acetylphenyl group
- This step can be achieved through a Friedel-Crafts acylation reaction, where the acetyl group is introduced to the phenyl ring.
- Catalysts such as aluminum chloride are often used.
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Thioether formation
- The final step involves the formation of the thioether linkage between the thiadiazine and the acetylphenyl group.
- This can be done using thiolating agents like thiourea under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: with appropriate reactors and maintaining stringent control over reaction conditions.
Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
- Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction
- Reduction can occur at the carbonyl group of the acetylphenyl moiety.
- Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
-
Substitution
- Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
- Halogenation, nitration, and sulfonation are common electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Solvents: Dichloromethane, ethanol, and water depending on the reaction.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols from the reduction of carbonyl groups.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives containing thiadiazine structures often exhibit significant activity against various bacterial strains. For instance, compounds with similar thiazole and thiadiazine moieties have been reported to possess minimum inhibitory concentrations (MIC) in the range of 6.25 µg/mL against Gram-positive bacteria . The presence of electron-withdrawing groups on the phenyl ring is crucial for enhancing this activity.
Anticancer Potential
Studies have suggested that compounds with thiadiazine structures can exhibit cytotoxic effects against cancer cell lines. For example, a related compound demonstrated significant anti-proliferative activity against human liver carcinoma cells (HepG-2), with IC50 values indicating effective growth inhibition . The structure-activity relationship (SAR) studies highlight that modifications to the phenyl ring can significantly influence anticancer efficacy.
Anticonvulsant Properties
Some thiazole and thiadiazine derivatives have been investigated for their anticonvulsant activities. Compounds similar to N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide have shown effectiveness in animal models, indicating potential therapeutic applications in epilepsy treatment .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions including nucleophilic substitutions and condensation reactions involving acetophenone derivatives and thiazolidine-based reactants. The development of derivatives with modified functional groups can lead to enhanced biological activity and selectivity.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the pharmacological properties of this compound. Key factors influencing activity include:
- Substituents on the phenyl ring : Electron-withdrawing groups tend to enhance antimicrobial and anticancer activities.
- Thiadiazine core modifications : Variations in the thiadiazine structure can lead to significant changes in biological activity profiles.
| Property | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase antimicrobial potency |
| Phenyl ring substitutions | Modify anticancer efficacy |
| Thiadiazine modifications | Alter anticonvulsant properties |
Case Studies
Several case studies have documented the effectiveness of similar compounds:
- Case Study 1 : A study on thiazole derivatives demonstrated that compounds with para-substituted phenyl groups exhibited enhanced anticonvulsant activity compared to their ortho-substituted counterparts .
- Case Study 2 : Research on thiadiazine-based compounds showed promising results in inhibiting tumor growth in various cancer cell lines, highlighting the importance of structural modifications for improved therapeutic outcomes .
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide exerts its effects involves:
Molecular Targets: Enzymes, receptors, and proteins that interact with the aromatic and heterocyclic moieties.
Pathways: Modulation of biochemical pathways through binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzo[e][1,2,4]thiadiazine Derivatives: N-(3-Chloro-2-methylphenyl) Analog: Differs by substitution of the acetyl group with a chloro-methylphenyl group. MLS001236764: Contains a 7-fluoro-substituted thiadiazine core and a phenethyl acetamide group, demonstrating how halogenation and side-chain variations influence pharmacokinetic properties (e.g., logP = 2.9) .
- Triazinoquinazoline Derivatives: Compounds like N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazolin-6-yl)thio]acetamide () replace the thiadiazine core with a triazinoquinazoline system. These exhibit higher melting points (262–297°C), indicating greater thermal stability due to extended π-conjugation .
Substituent Effects
- Aromatic Moieties: 3-Acetylphenyl (target compound): The acetyl group introduces a ketone for hydrogen bonding, contrasting with 4-nitrophenyl (), which enhances electron-withdrawing effects and acidity . Phenethyl or Morpholinophenyl (): These substituents improve solubility and membrane permeability, critical for bioavailability .
Physicochemical Properties
- Thermal Stability: Triazinoquinazoline derivatives exhibit higher melting points (~260–297°C) compared to thiadiazine analogs, likely due to rigid fused-ring systems .
- Lipophilicity : The phenethyl group in MLS001236764 increases logP (2.9), suggesting enhanced lipid solubility compared to acetylphenyl-substituted compounds .
Biological Activity
N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiadiazine core linked to an acetylphenyl group, which contributes to its biological activity. The presence of the dioxido group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and related scaffolds often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria . The incorporation of substituents such as halogens on the phenyl ring is known to enhance antibacterial activity .
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative 1 | Antibacterial | 32–42 | |
| Thiadiazole Derivative 2 | Antifungal (C. albicans) | 24–26 |
Anti-inflammatory Activity
Compounds with similar structures have been explored for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines, which can be crucial in treating conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, research on similar compounds has shown promising results in inhibiting acetylcholinesterase (AChE), which is vital for the treatment of Alzheimer's disease. The binding interactions between these compounds and AChE were elucidated through molecular docking studies .
Study 1: Thiadiazole Derivatives
In a study evaluating various thiadiazole derivatives, several compounds were synthesized and tested for their antimicrobial activity. The results indicated that modifications on the thiadiazole ring significantly affected their biological efficacy. One derivative exhibited an IC50 value of 2.7 µM against AChE, showcasing its potential as a therapeutic agent for neurodegenerative diseases .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of thiadiazole derivatives to understand how different substituents influence biological activity. The study revealed that electron-withdrawing groups enhanced antibacterial potency while electron-donating groups improved antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
